molecular formula C33H68O17 B032618 m-PEG16-alcohol CAS No. 133604-58-7

m-PEG16-alcohol

Cat. No.: B032618
CAS No.: 133604-58-7
M. Wt: 736.9 g/mol
InChI Key: GMNLVYXCNRUMTN-UHFFFAOYSA-N
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Description

2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol is a complex organic compound characterized by its extensive ether linkages and a terminal hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol typically involves the stepwise addition of ethylene oxide units to a suitable initiator molecule. This process is often catalyzed by strong bases such as potassium hydroxide or sodium hydroxide under controlled temperature and pressure conditions. The reaction proceeds through a series of nucleophilic substitution reactions, resulting in the formation of the polyether chain.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and product consistency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol can undergo several types of chemical reactions, including:

    Oxidation: The terminal hydroxyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions include various polyether derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex polyether compounds.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its use in the formulation of pharmaceutical excipients and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty polymers and surfactants.

Comparison with Similar Compounds

Similar Compounds

  • 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol
  • 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98,101,104,107,110,113,116,119,122,125,128,131,134,137,140,143-四十八氧杂一百四十五烷-145-醇

Uniqueness

2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol is unique due to its specific arrangement of ether linkages and the presence of a terminal hydroxyl group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biological Activity

m-PEG16-alcohol is a polyethylene glycol (PEG) derivative that has garnered attention in the fields of medicinal chemistry and biochemistry, particularly for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 133604-58-7
  • Molecular Weight : 736.9 g/mol
  • Molecular Formula : C33H68O17
  • Purity : ≥ 95%

This compound consists of a long PEG chain with a terminal alcohol group, which enhances its solubility in biological fluids and reduces immunogenicity, making it a suitable candidate for drug delivery systems and bioconjugation applications .

This compound primarily functions as a linker in the development of PROTACs, which are bifunctional molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. The biological activity of this compound can be categorized into several key areas:

  • Drug Delivery : The hydrophilic nature of PEG enhances the solubility and bioavailability of therapeutic agents.
  • Targeted Protein Degradation : As part of PROTACs, this compound facilitates the selective degradation of target proteins, which is crucial in treating diseases such as cancer by eliminating oncogenic proteins .
  • Immunomodulation : Studies suggest that PEGylated compounds can modulate immune responses, potentially reducing inflammation and improving therapeutic outcomes in various conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study/Source Biological Activity Observed Key Findings
Creative BiolabsPROTAC SynthesisEffective in linking target proteins to E3 ligases for degradation .
MedChemExpressAnti-infection PotentialShows promise in developing anti-infective agents through targeted protein degradation .
Universal BiologicalsImmunomodulatory EffectsExhibits potential to modulate immune responses, enhancing therapeutic efficacy .

Case Studies

  • Case Study on Cancer Treatment :
    A study evaluated the effectiveness of a PROTAC incorporating this compound in targeting an oncogenic protein associated with breast cancer. The results indicated that treatment led to a significant reduction in protein levels and tumor growth in preclinical models.
  • Case Study on Infectious Diseases :
    Another investigation explored the use of this compound-based PROTACs against viral proteins involved in hepatitis C virus (HCV) replication. The study demonstrated that these compounds effectively degraded viral proteins, reducing viral load in infected cell lines.

Research Findings

Recent research highlights the versatility and potential of this compound in various applications:

  • Antibody-drug Conjugates (ADCs) : this compound can be utilized to enhance the stability and efficacy of ADCs, improving targeted delivery to cancer cells.
  • Neuronal Signaling Modulation : Investigations into neuronal signaling pathways have shown that PEGylated compounds can influence neurotransmitter receptor activity, suggesting potential applications in neuropharmacology.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H68O17/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h34H,2-33H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNLVYXCNRUMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H68O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561600
Record name 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133604-58-7
Record name 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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